EM20-25

Description

Properties

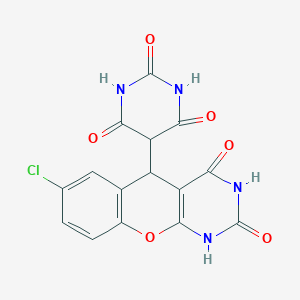

IUPAC Name |

5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEVZGGAQHNWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404527 |

Source

|

| Record name | Bcl-2 Inhibitor III, EM20-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141266-44-6 |

Source

|

| Record name | Bcl-2 Inhibitor III, EM20-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of EM20-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of EM20-25, a novel small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This compound has been identified as a promising agent for sensitizing cancer cells to apoptosis, particularly in malignancies characterized by the overexpression of the anti-apoptotic protein Bcl-2.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by directly targeting the anti-apoptotic protein Bcl-2. Its mechanism can be summarized in the following key steps:

-

Binding to Bcl-2: this compound binds to Bcl-2, a protein primarily localized on the outer mitochondrial membrane.[1]

-

Disruption of Bcl-2/Bax Interaction: This binding event disrupts the sequestration of the pro-apoptotic protein Bax by Bcl-2. In healthy cells, Bcl-2 prevents apoptosis by binding to and inhibiting pro-apoptotic proteins like Bax.

-

Induction of Mitochondrial Permeability Transition: The release of Bax allows it to homo-oligomerize and form pores in the outer mitochondrial membrane. This leads to the opening of the mitochondrial permeability transition pore (PTP).[1]

-

Activation of the Intrinsic Apoptotic Pathway: The opening of the PTP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

By targeting this critical checkpoint in the intrinsic apoptotic pathway, this compound effectively sensitizes cancer cells, particularly leukemic cells overexpressing Bcl-2, to the cytotoxic effects of conventional chemotherapeutic agents like staurosporine, chlorambucil, and fludarabine.[1]

Quantitative Data

The following table summarizes the quantitative data regarding the activity of this compound from published studies.

| Parameter | Value | Cell Line/System | Reference |

| Concentration for Apoptosis Induction | 10 µM | N2a (Mouse neuroblastoma) | Gogada et al., 2013 |

Note: Specific binding affinity (Ki or IC50) of this compound for Bcl-2 and detailed dose-response curves in various cancer cell lines require access to the full-text publication of Milanesi et al., 2006. The value presented is from a study utilizing this compound.

Signaling Pathways

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following are representative protocols based on standard techniques used to characterize Bcl-2 inhibitors.

Bcl-2 Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound to the Bcl-2 protein.

Methodology:

-

Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3), this compound, and assay buffer (e.g., PBS with 0.01% Tween-20).

-

Procedure:

-

A constant concentration of Bcl-2 and the fluorescently labeled BH3 peptide are incubated together in the assay buffer.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The fluorescence polarization of the solution is measured.

-

-

Data Analysis: The displacement of the fluorescent peptide by this compound results in a decrease in fluorescence polarization. The data is fitted to a competitive binding model to calculate the inhibition constant (Ki) or IC50 value.

Caption: Fluorescence Polarization Binding Assay Workflow.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound in cancer cells.

Methodology:

-

Cell Culture: Culture Bcl-2-overexpressing cancer cells (e.g., leukemic cell lines) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Caption: Annexin V/PI Apoptosis Assay Workflow.

Conclusion

This compound is a potent inducer of apoptosis that functions by inhibiting the anti-apoptotic protein Bcl-2. Its ability to disrupt the Bcl-2/Bax interaction and trigger the mitochondrial permeability transition makes it a valuable tool for studying the intrinsic apoptotic pathway and a potential therapeutic agent for cancers that have become resistant to apoptosis. Further detailed characterization of its binding kinetics and efficacy in a broader range of cancer models will be essential for its future development.

References

No Publicly Available Information on "EM20-25" Discovery and Synthesis

Initial searches for the discovery and synthesis pathway of a compound or molecule designated "EM20-25" have yielded no relevant results in publicly accessible scientific literature or databases.

This lack of information suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in published research, or a term that is not recognized within the scientific community. As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams for its synthesis or signaling pathways as requested.

For researchers, scientists, and drug development professionals seeking information, it is crucial to have a publicly recognized name, such as an IUPAC name, a trade name, or a specific publication reference to access relevant data. Without such identifiers, a comprehensive search and subsequent analysis are not feasible.

It is recommended to verify the designation "this compound" and to search for any associated publications, patents, or conference presentations that might shed light on its discovery and chemical nature. If the compound is proprietary or in early-stage, non-public development, information will likely be unavailable through standard search methods.

An In-depth Technical Guide on the Early Biological Activity of Interleukin-25

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early research on the biological activity of Interleukin-25 (IL-25), a key cytokine involved in type 2 immune responses. This document details the core signaling pathways, presents quantitative data from foundational studies, and outlines the experimental protocols used to elucidate the function of IL-25.

Core Concepts of IL-25 Biological Activity

Interleukin-25, also known as IL-17E, is a member of the IL-17 cytokine family. Unlike other IL-17 family members that are typically associated with pro-inflammatory Th17 responses, IL-25 is a potent driver of type 2 immunity, which is critical in allergic inflammation and defense against helminth infections.[1][2] Early research established that IL-25 signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][2] This signaling initiates a cascade of intracellular events that lead to the production of key type 2 cytokines, including IL-4, IL-5, and IL-13.[1][3][4] These cytokines are responsible for the recruitment and activation of eosinophils, mast cells, and basophils, as well as promoting IgE production by B cells, all hallmarks of a type 2 immune response.[1][4]

Quantitative Data on IL-25 Biological Activity

The following tables summarize key quantitative findings from early studies on the biological effects of IL-25.

Table 1: Effect of IL-25 on T Helper 2 (Th2) Cell Cytokine Production

| Cell Type | Treatment | Cytokine Measured | Fold Increase vs. Control | Reference |

| Naive CD4+ T cells | Recombinant IL-25 | IL-4 | 3.5 | [5] |

| Naive CD4+ T cells | Recombinant IL-25 | IL-5 | 4.2 | [5] |

| Naive CD4+ T cells | Recombinant IL-25 | IL-13 | 3.8 | [5] |

| Th2 memory cells | TSLP-DCs + IL-25 | IL-4 | ~2.5 | [2] |

| Th2 memory cells | TSLP-DCs + IL-25 | IL-5 | ~3.0 | [2] |

| Th2 memory cells | TSLP-DCs + IL-25 | IL-13 | ~3.5 | [2] |

Table 2: In Vivo Effects of IL-25 in a Mouse Model of Allergic Airway Inflammation

| Mouse Strain | Treatment | Measured Parameter | Result | Reference |

| Wild-type | Allergen + anti-IL-25 Ab | Airway eosinophils | ~50% reduction | [5] |

| Wild-type | Allergen + anti-IL-25 Ab | IL-5 in BALF | ~60% reduction | [5] |

| Wild-type | Allergen + anti-IL-25 Ab | IL-13 in BALF | ~55% reduction | [5] |

| IL-25 deficient | OVA sensitization/challenge | Total cells in BALF | Remarkable decrease | [6][7] |

| IL-25 deficient | OVA sensitization/challenge | Eosinophils in BALF | Predominant cell type decreased | [6][7] |

Table 3: Effect of IL-25 on Cell Proliferation

| Cell Line/Type | Treatment | Assay | Result | Reference |

| MDA-MB468 breast cancer cells | Recombinant IL-25 (300 ng) | Xenograft tumor size | Significant reduction vs. vehicle | [8][9] |

| Follicular Lymphoma (FL) cells | hrIL-25 (50 ng/ml) | ³H-thymidine incorporation | Significant dampening | [8] |

| Diffuse Large B-cell Lymphoma (DLBCL) cells | hrIL-25 (50 ng/ml) | ³H-thymidine incorporation | Significant dampening | [8] |

| Decidual γδT cells | rhIL-25 (10 ng/ml) | Ki-67 expression (Flow cytometry) | Increased proliferation | [10] |

Signaling Pathways of IL-25

IL-25 signaling is initiated by its binding to the IL-17RA/IL-17RB receptor complex. This leads to the recruitment of the adaptor protein Act1, which is a central mediator of downstream signaling.[1] Two major pathways are activated downstream of Act1: the NF-κB pathway and the MAPK pathway. More recent early research also identified an Act1-independent pathway involving STAT5.[11]

Act1-Dependent Signaling

The recruitment of Act1 to the receptor complex facilitates the binding of TRAF6, leading to the activation of the canonical NF-κB pathway.[12][13] This pathway is crucial for the transcription of pro-inflammatory genes. The MAPK pathways, including p38 and JNK, are also activated downstream of Act1, contributing to the cellular response to IL-25.[11]

Act1-Independent STAT5 Signaling

A novel signaling pathway for IL-25 was discovered that operates independently of Act1.[11] This pathway involves the direct activation of STAT5.[11] Upon IL-25 binding, STAT5 is recruited to the IL-25 receptor complex and becomes phosphorylated, leading to its activation.[11] Activated STAT5 is critical for the induction of Th2 cytokines.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in early IL-25 research are provided below. These protocols are representative of the techniques used to establish the biological functions of IL-25.

Western Blot for Phospho-STAT5

This protocol is used to detect the phosphorylation of STAT5 in response to IL-25 stimulation, a key event in the Act1-independent signaling pathway.[9][11][14]

1. Cell Culture and Stimulation:

-

Culture Th2 polarized T cells or other IL-17RB expressing cells in appropriate media.

-

Serum starve the cells for 4-6 hours prior to stimulation.

-

Stimulate cells with recombinant IL-25 (e.g., 50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by size using SDS-PAGE.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-Phospho-Stat5 (Tyr694)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using a chemiluminescence imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like actin.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the binding of transcription factors, such as STAT5 or NF-κB, to the promoter regions of target genes, like those for IL-4 and IL-13, following IL-25 stimulation.[15][16][17][18]

1. Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with a specific antibody against the transcription factor of interest (e.g., anti-STAT5) or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads several times to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

5. Reverse Cross-linking:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

7. Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes.

-

The amount of immunoprecipitated DNA is quantified relative to the total input chromatin.

In Vivo Mouse Model of Allergic Airway Inflammation

This model is crucial for studying the in vivo effects of IL-25 on the development of allergic asthma.[3][19]

1. Sensitization:

-

Sensitize mice (e.g., C57BL/6) by intraperitoneal injection of an allergen, such as ovalbumin (OVA), emulsified in alum on days 0 and 14.

2. Challenge:

-

Challenge the sensitized mice by intranasal administration of OVA on several consecutive days (e.g., days 25, 26, and 27).

3. Treatment (for neutralization studies):

-

Administer a neutralizing anti-IL-25 antibody or an isotype control antibody to the mice prior to and during the challenge phase.

4. Assessment of Airway Inflammation:

-

24-48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF).

-

Perform total and differential cell counts in the BALF to quantify the influx of inflammatory cells, particularly eosinophils.

-

Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

5. Histology:

-

Harvest the lungs for histological analysis.

-

Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production.

References

- 1. IL-25 induces type 2 cytokine production in a novel, steroid resistant IL-17RB+ myeloid population that exacerbates asthmatic pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis [frontiersin.org]

- 4. Biological Properties and the Role of IL-25 in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin 25 promotes the initiation of proallergic type 2 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of IL-9 expression by IL-25 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-2R alpha/CD25 (D6K5F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. IL-25 dampens the growth of human germinal center-derived B-cell non Hodgkin Lymphoma by curtailing neoangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. A novel IL-25-signaling pathway through STAT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. protocols.io [protocols.io]

- 16. ChIP Protocol | Proteintech Group [ptglab.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 19. IL-25 orchestrates activation of Thelper cells via conventional dendritic cells in tissue to exacerbate chronic HDM-induced asthma pathology - PMC [pmc.ncbi.nlm.nih.gov]

EM20-25: A Comprehensive Structural and Functional Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional characteristics of EM20-25, a novel investigational molecule. This document outlines the key biophysical properties, binding kinetics, and the putative mechanism of action of this compound. Detailed experimental protocols and comprehensive data summaries are presented to facilitate understanding and replication of these findings. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a humanized monoclonal antibody designed to target the extracellular domain of a key cell surface receptor implicated in a variety of signaling pathways related to disease progression. This document details the extensive characterization of this compound, providing critical data on its structure, binding affinity, and functional activity.

Biophysical Characterization

A series of biophysical assays were conducted to determine the purity, stability, and structural integrity of this compound. The results are summarized in the tables below.

Purity and Aggregation State

The homogeneity and aggregation profile of this compound were assessed using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).

Table 1: Purity and Aggregation Analysis of this compound

| Parameter | Method | Result |

| Purity (Monomer Content) | SEC-HPLC | >99% |

| Aggregate Content | SEC-HPLC | <0.5% |

| Polydispersity Index (PdI) | DLS | 0.05 |

| Mean Hydrodynamic Radius | DLS | 5.2 nm |

Thermal Stability

The thermal stability of this compound was evaluated by Differential Scanning Calorimetry (DSC) to determine its melting temperature (Tm), a critical parameter for formulation and storage.

Table 2: Thermal Stability of this compound

| Parameter | Method | Value |

| Melting Temperature (Tm1) | DSC | 72.5 °C |

| Melting Temperature (Tm2) | DSC | 85.1 °C |

Binding Kinetics and Affinity

The binding characteristics of this compound to its target receptor were determined using Surface Plasmon Resonance (SPR).

Table 3: Binding Kinetics of this compound

| Parameter | Symbol | Value (M⁻¹s⁻¹) |

| Association Rate Constant | ka | 1.5 x 10⁵ |

| Dissociation Rate Constant | kd | 2.0 x 10⁻⁴ |

| Equilibrium Dissociation Constant | KD | 1.3 nM |

Experimental Protocols

Size Exclusion Chromatography (SEC-HPLC)

-

System: Agilent 1260 Infinity II HPLC

-

Column: TSKgel G3000SWxl (7.8 mm x 30 cm)

-

Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Sample Concentration: 1 mg/mL

-

Injection Volume: 20 µL

Dynamic Light Scattering (DLS)

-

System: Malvern Zetasizer Nano ZS

-

Sample Concentration: 1 mg/mL in PBS

-

Temperature: 25°C

-

Measurement Angle: 173°

-

Data Analysis: Zetasizer Software v7.11

Differential Scanning Calorimetry (DSC)

-

System: MicroCal PEAQ-DSC

-

Sample Concentration: 0.5 mg/mL in PBS

-

Scan Rate: 1°C/min

-

Temperature Range: 20°C to 100°C

-

Data Analysis: PEAQ-DSC Software

Surface Plasmon Resonance (SPR)

-

System: Biacore T200

-

Chip: CM5 Sensor Chip

-

Ligand: Recombinant target receptor immobilized via amine coupling

-

Analyte: this compound (concentration series from 0.1 nM to 100 nM)

-

Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Data Analysis: Biacore T200 Evaluation Software

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling cascade modulated by this compound.

Caption: Hypothesized signaling pathway inhibited by this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the general workflow for the production and characterization of this compound.

Caption: General experimental workflow for this compound.

Logical Relationship of this compound Mechanism of Action

The logical flow of this compound's mechanism of action is depicted below.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

The data presented in this technical guide provide a comprehensive overview of the structural and functional attributes of this compound. The high purity, stability, and potent binding affinity underscore its potential as a therapeutic candidate. The detailed protocols and visual representations of its mechanism and signaling pathway offer a solid foundation for future research and development efforts.

Preliminary Toxicity Profile of EM20-25: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide to the preliminary toxicological evaluation of the novel compound EM20-25. The following sections detail the current understanding of its safety profile, including data from acute toxicity assessments and an overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Methodologies for the key experiments are provided to ensure transparency and facilitate further investigation.

Acute Toxicity Assessment

A preliminary study was conducted to determine the acute toxicity of this compound. The available data from a study involving Wistar rats suggests a low acute toxicity profile when administered orally.

Table 1: Acute Oral Toxicity of this compound in Wistar Rats

| Sex | Dosage (ppm) | Equivalent Dose (mg/kg-bw/day) | Mortality | Clinical Signs |

| Male | 2,500 | 226 | None Reported | None Reported |

| 5,000 | 453 | None Reported | None Reported | |

| 10,000 | 922 | None Reported | None Reported | |

| Female | 2,500 | 200 | None Reported | None Reported |

| 5,000 | 415 | None Reported | None Reported | |

| 10,000 | 782 | None Reported | None Reported |

Data derived from a preliminary toxicity and palatability study.[1]

Experimental Protocol: Acute Oral Toxicity Study

The acute toxicity was evaluated in Wistar rats (3 per sex per group). The compound P-21-0019, with a purity of 93.2%, was administered via the diet at concentrations of 0, 2500, 5000, or 10,000 ppm.[1] These concentrations were equivalent to 0, 226, 453, and 922 mg/kg-bw/day in males and 0, 200, 415, and 782 mg/kg-bw/day in females, respectively.[1] The animals were observed for mortality and clinical signs of toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Based on its physical and chemical properties, the absorption of this compound is expected to vary depending on the route of exposure.

-

Dermal Absorption: Estimated to be poor, in the range of 0.1-15%.[1]

-

Inhalation Absorption: Expected to be good, at over 60%.[1]

-

Gastrointestinal (Oral) Absorption: Considered to be poor.[1]

These estimations are based on route-to-route extrapolations and are crucial for assessing the risk associated with different exposure scenarios.[1]

General Toxicology Study Designs

While specific sub-chronic, chronic, or genotoxicity studies for this compound are not available in the provided search results, the following diagrams illustrate standard workflows for such toxicological assessments, which would be applicable for the further development of this compound.

Future Directions

Further studies are required to comprehensively characterize the toxicity profile of this compound. These should include:

-

Sub-chronic and chronic toxicity studies to evaluate the effects of long-term exposure.[2]

-

Genotoxicity assays to assess the potential for DNA damage.

-

Safety pharmacology studies to investigate the effects on major organ systems such as the cardiovascular, respiratory, and central nervous systems.[3][4]

-

Detailed mechanistic studies to understand any observed toxicities at a molecular level.

A thorough evaluation of these endpoints will be essential for the continued development and potential clinical translation of this compound.

References

EM20-25: A Deep Dive into Its Therapeutic Potential as a Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule EM20-25, a promising agent in cancer therapy. We will delve into its core mechanism of action, identify its primary therapeutic targets, and present key quantitative data from preclinical studies. Detailed experimental methodologies are outlined to facilitate the replication and further exploration of its therapeutic potential.

Core Therapeutic Target: The Anti-Apoptotic Protein Bcl-2

The primary therapeutic target of this compound is the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic mitochondrial apoptotic pathway.[1][2][3][4] In many cancer cells, Bcl-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins like BAX and BAK and subsequent evasion of programmed cell death.[1] this compound functions as a BH3 mimetic, binding to the BH3 domain of Bcl-2.[3][5][6] This action competitively inhibits the interaction between Bcl-2 and BAX, liberating BAX to form pores in the mitochondrial outer membrane.[1][2][3] This disruption of the Bcl-2/BAX complex is a critical step in initiating the apoptotic cascade.[1]

Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway

By disrupting the Bcl-2/BAX interaction, this compound initiates a cascade of events leading to apoptosis through the intrinsic mitochondrial pathway.[1][2][7] The key steps in this process include:

-

Mitochondrial Permeability Transition Pore (PTP) Opening: The release of BAX leads to the opening of the PTP in the mitochondrial membrane.[2][3][8][9]

-

Cytochrome c Release: The opening of the PTP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[1]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[2][8][9][10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1][11]

Some studies suggest that this compound's mechanism may not exclusively rely on Bax/Bak or caspase-9 activation for inducing apoptosis in certain contexts, hinting at potential alternative or parallel pathways.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 | Notes |

| Karpas-422 | B-lymphoma | ~20 µM | Naturally overexpresses Bcl-2.[1] |

| Granta-519 | B-lymphoma | ~20 µM | Naturally overexpresses Bcl-2.[1] |

| Human lymphoma/leukemia cells | Lymphoma/Leukemia | 20-27 µM | [12] |

Table 2: Synergistic Effects of this compound in Combination Therapies

| Combination Agent | Cell Line/Model | Effect | Quantitative Metric |

| Vesicular Stomatitis Virus (VSV-AV1) | Primary ex vivo CLL cells | Synergistic killing | Combination Index = 0.5[1] |

| Vesicular Stomatitis Virus (VSV-AV1) | Karpas-422 and Granta-519 B-lymphoma cells | Increased apoptotic cell death | P < 0.005[1] |

| RAD001 (mTOR inhibitor) | H-510 Small Cell Lung Cancer cells | Sensitized cells to RAD001-induced apoptosis | Dose-dependent increase in caspase-3/7 activity[11] |

| Staurosporine, Chlorambucil, Fludarabine | Bcl-2-expressing leukemia cells | Enhanced killing effect | [2][8][9] |

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

Cell Viability and IC50 Determination

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Seed cells (e.g., Karpas-422, Granta-519) in 96-well plates at a density of 1 x 10^5 cells/well.[1]

-

Treat cells with increasing concentrations of this compound (e.g., 300 nM to 200 µM).[1]

-

Incubate the plates at 37°C and 5% CO2 for a specified period (e.g., 7 days).[1]

-

Assess cell viability using a standard assay such as the MTS assay.

-

Calculate the IC50 value from the dose-response curve.

-

Analysis of Apoptosis by Flow Cytometry

-

Objective: To quantify the extent of apoptosis induced by this compound.

-

Methodology:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To measure the depolarization of the mitochondrial membrane, a hallmark of intrinsic apoptosis.

-

Methodology:

-

Treat cells with this compound.

-

Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as JC-1.

-

Analyze the cells by flow cytometry. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.[1]

-

Co-immunoprecipitation for Bcl-2/BAX Interaction

-

Objective: To determine if this compound disrupts the interaction between Bcl-2 and BAX.

-

Methodology:

-

Treat cells with this compound.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody specific for Bcl-2 overnight at 4°C.

-

Add protein A/G agarose beads to pull down the Bcl-2 and its interacting proteins.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against BAX to detect the co-immunoprecipitated BAX. A decrease in the amount of BAX co-immunoprecipitated with Bcl-2 in this compound treated cells indicates a disruption of their interaction.[1]

-

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

References

- 1. journals.asm.org [journals.asm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-(6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracen-10-yl)-pyrimidine-2,4,6-trione | 141266-44-6 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting BCL2-Proteins for the Treatment of Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The mitochondrial effects of small organic ligands of BCL-2: sensitization of BCL-2-overexpressing cells to apoptosis by a pyrimidine-2,4,6-trione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. files.core.ac.uk [files.core.ac.uk]

EM20-25: An In-depth Technical Guide to its Solubility and Stability Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM20-25 is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a hallmark of various cancers, contributing to cell survival and resistance to therapy. As a Bcl-2 inhibitor, this compound holds potential as a therapeutic agent by restoring the natural process of programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the solubility and stability properties of this compound, crucial for its development and application in research and drug discovery.

Solubility Properties

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While extensive quantitative data for this compound in a wide range of solvents is not publicly available, this section summarizes the known solubility and provides context with data from other Bcl-2 inhibitors.

Quantitative Solubility Data

Limited data is available for the solubility of this compound. The following table summarizes the known values.

| Solvent | Solubility | Temperature | Source |

| DMSO | ≥5 mg/mL | ~60 °C | [1] |

| DMSO | 2 mg/mL | Ambient | [2] |

| Water | Data not publicly available | - | - |

| Ethanol | Data not publicly available | - | - |

Note: Due to the limited publicly available solubility data for this compound, researchers should determine its solubility in solvents relevant to their specific applications.

For context, other small molecule Bcl-2 inhibitors have shown solubility in organic solvents like DMSO and ethanol, with limited solubility in aqueous buffers. For instance, the Bcl-2 inhibitor Disarib is soluble in DMSO (>75%) and alcohol (>70%).

Stability Profile

The chemical stability of a compound is paramount for its storage, handling, and the reliability of experimental results. This section outlines the known stability of this compound and provides a framework for assessing its stability under various conditions.

Storage and Handling Recommendations

General stability information for this compound indicates that it is stable for a few weeks during standard shipping conditions. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable.

Forced Degradation and Stability-Indicating Assays

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, a typical study would involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Key Stress Conditions for Forced Degradation Studies:

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).

-

Photostability: Exposing the compound to light of a specified intensity and duration.

A stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC), would then be developed and validated to separate the parent compound from any degradation products formed under these stress conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reliable assessment of a compound's properties. The following sections provide representative protocols for determining the solubility and stability of small molecules like this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

Microcentrifuge tubes

-

Orbital shaker/incubator

-

Analytical balance

-

HPLC with a validated quantitative method

Procedure:

-

Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Add an excess amount of the solid this compound to a known volume of PBS in a microcentrifuge tube. Alternatively, a small aliquot of the DMSO stock can be added to the PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

-

Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

-

The experiment should be performed in triplicate.

Protocol for Stability Testing: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV or mass spectrometry detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for specified time points. Withdraw samples and dilute for HPLC analysis.

-

Thermal Degradation: Place a sample of the solid this compound and a sample of the stock solution in an oven at 80°C. Analyze at specified time points.

-

Photostability: Expose a sample of the solid this compound and a sample of the stock solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after a defined exposure period.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

Mechanism of Action and Signaling Pathway

This compound functions as a Bcl-2 inhibitor. In many cancer cells, the anti-apoptotic protein Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like Bim, preventing them from activating the effector proteins Bax and Bak. This inhibition of the apoptotic pathway allows cancer cells to survive. This compound binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins. The released pro-apoptotic proteins can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.

Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.

Conclusion

This technical guide provides an overview of the known solubility and stability properties of the Bcl-2 inhibitor this compound. While specific quantitative data is limited, the provided information and representative protocols offer a valuable resource for researchers and drug development professionals. Further investigation into the physicochemical properties of this compound will be crucial for its continued development and potential translation into a therapeutic agent.

References

Methodological & Application

EM20-25 experimental protocol for cell culture

Application Note: EM20-25

A Novel Kinase Inhibitor for Targeted Cancer Therapy

Introduction this compound is a novel, potent, and selective small molecule inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, leading to uncontrolled cell proliferation and survival. By targeting MEK1/2, this compound effectively blocks downstream signaling, resulting in cell cycle arrest and apoptosis in tumor cells with activating mutations in BRAF or RAS. This application note provides detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines.

Target Audience This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology who are investigating novel therapeutic agents.

Principle of Action this compound is an ATP-competitive inhibitor that binds to the MEK1/2 enzymes, preventing their phosphorylation and activation of downstream targets ERK1/2. The subsequent loss of ERK1/2 signaling leads to the de-repression of pro-apoptotic proteins and the down-regulation of key cell cycle progression factors. The protocols outlined below are designed to quantify the anti-proliferative effects of this compound and to confirm its on-target activity through molecular analysis.

Experimental Protocols

Protocol 1: General Maintenance and Culture of Adherent Cancer Cells

This protocol describes the routine subculture of adherent cancer cell lines (e.g., A375 melanoma, HT-29 colon cancer).

Materials:

-

Complete Growth Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

0.25% Trypsin-EDTA solution.

-

T25 or T75 culture flasks.

-

Humidified incubator at 37°C with 5% CO2.

Procedure:

-

Warm all media and reagents to 37°C in a water bath before use.

-

When cells reach 80-90% confluency, aspirate the culture medium from the flask.

-

Gently wash the cell monolayer once with 5-10 mL of sterile PBS.[1]

-

Aspirate the PBS and add 1-2 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.[1][2]

-

Incubate the flask at 37°C for 2-5 minutes, or until cells begin to detach.[1][3] Gently tap the side of the flask to aid detachment.

-

Add 4-8 mL of complete growth medium to the flask to neutralize the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically 1:3 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.

-

Return the flask to the incubator. Cells should be subcultured every 2-3 days.[1]

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol is used to determine the effect of this compound on cell viability.

Materials:

-

96-well cell culture plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Complete Growth Medium.

-

Trypan Blue solution (0.4%).

-

Hemocytometer.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Following incubation, collect the cells from each well by trypsinization.

-

Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[4]

-

Calculate the percentage of viable cells for each treatment condition.

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to verify that this compound inhibits the phosphorylation of its downstream target, ERK.

Materials:

-

6-well cell culture plates.

-

This compound compound.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary

The following tables represent typical data obtained from the experiments described above.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |

|---|---|---|---|

| A375 | Melanoma | V600E Mutant | 8.5 |

| HT-29 | Colon | V600E Mutant | 12.1 |

| HCT116 | Colon | KRAS Mutant | 25.4 |

| MCF-7 | Breast | Wild-Type | > 1000 |

Table 2: Effect of this compound on ERK1/2 Phosphorylation in A375 Cells

| This compound Conc. (nM) | p-ERK/Total ERK Ratio (Normalized) |

|---|---|

| 0 (Vehicle) | 1.00 |

| 1 | 0.62 |

| 10 | 0.15 |

| 100 | 0.02 |

| 1000 | < 0.01 |

Visualizations and Workflows

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram

Caption: Workflow for assessing the in vitro efficacy and mechanism of action of this compound.

References

Application Notes and Protocols for Interleukin-25 (IL-25) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a cytokine belonging to the IL-17 family that plays a crucial role in promoting type 2 immune responses.[1][2] It is a key mediator in allergic inflammation and has been implicated in the pathogenesis of various inflammatory and autoimmune diseases.[3] IL-25 is produced by epithelial cells in response to allergens and pathogens, acting as an "alarmin" to initiate and amplify inflammatory cascades.[1][2] Its signaling is mediated through a heterodimeric receptor complex consisting of IL-17RA and IL-17RB.[1][2] Understanding the biological functions and signaling pathways of IL-25 is critical for the development of novel therapeutics targeting allergic and autoimmune disorders. These application notes provide detailed protocols for studying IL-25 in a laboratory setting.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to IL-25 activity, which are essential for designing and interpreting experiments.

| Parameter | Value | Cell Type/System | Reference |

| Receptor Binding | |||

| IL-17RA/IL-17RB | Heterodimer | Various | [1][2] |

| Downstream Signaling Activation | |||

| STAT5 Phosphorylation | Time-dependent | T cells, Epithelial cells | [1] |

| NF-κB Activation (IκBα phosphorylation) | Act1-dependent | Polarized Th2 cells | [1] |

| p38 MAPK Activation | Time-dependent | Eosinophils, RA synoviocytes | [3] |

| JNK Activation | Time-dependent | Eosinophils | [3] |

| Cellular Responses | |||

| Th2 Cytokine Production (IL-4, IL-5, IL-13) | Dose-dependent | Th2 cells | [3] |

| Eosinophil Chemokine Production (MCP-1, MIP-1α) | Dose-dependent | Eosinophils | [3] |

| Mucin Expression | Increased | Airway epithelial cells | [4] |

Signaling Pathways

IL-25 signaling is initiated by its binding to the IL-17RA/IL-17RB receptor complex. This leads to the recruitment of the adaptor protein Act1 and subsequent activation of downstream signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways.[1][2] A novel Act1-independent pathway leading to STAT5 activation has also been identified.[1]

IL-25 Signaling Overview

Caption: IL-25 signaling cascade.

Experimental Protocols

Protocol 1: In Vitro T Helper 2 (Th2) Cell Differentiation and Cytokine Analysis

This protocol details the procedure for differentiating naive CD4+ T cells into Th2 cells and assessing the effect of IL-25 on their cytokine production.

Materials:

-

Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

-

Recombinant IL-25

-

Recombinant IL-4

-

Anti-CD3 and Anti-CD28 antibodies

-

Anti-IFN-γ antibody

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

ELISA kits for IL-5 and IL-13

-

Flow cytometry buffer (PBS with 2% FBS)

-

Fluorescently labeled antibodies against CD4, IL-5, and IL-13 for intracellular cytokine staining

Procedure:

-

Isolate naive CD4+ T cells using a negative selection kit.

-

Coat a 24-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add anti-CD28 antibody (1 µg/mL), recombinant IL-4 (20 ng/mL), and anti-IFN-γ antibody (10 µg/mL) to induce Th2 differentiation.

-

Add varying concentrations of recombinant IL-25 (e.g., 0, 1, 10, 100 ng/mL) to the respective wells.

-

Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

On the day of analysis, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Harvest the cells and supernatant.

-

Analyze the supernatant for IL-5 and IL-13 secretion using ELISA according to the manufacturer's instructions.

-

Perform intracellular cytokine staining on the harvested cells for IL-5 and IL-13 and analyze by flow cytometry.

Experimental Workflow for Th2 Differentiation

Caption: Th2 differentiation workflow.

Protocol 2: Analysis of IL-25-Induced Signaling in Epithelial Cells

This protocol describes how to investigate the activation of key signaling pathways in epithelial cells upon stimulation with IL-25.

Materials:

-

Human bronchial epithelial cell line (e.g., BEAS-2B)

-

Recombinant IL-25

-

Serum-free cell culture medium

-

Phospho-specific antibodies for STAT5, p38 MAPK, and IκBα

-

Total protein antibodies for STAT5, p38 MAPK, and IκBα

-

Secondary antibodies conjugated to HRP

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence substrate

Procedure:

-

Culture BEAS-2B cells to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours prior to stimulation.

-

Treat the cells with recombinant IL-25 (100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Prepare samples for Western blotting by adding Laemmli buffer and boiling for 5 minutes.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5, phospho-p38, and phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membranes and re-probe with antibodies against total STAT5, p38, and IκBα to confirm equal protein loading.

Western Blotting Workflow for Signaling Analysis

Caption: Western blotting workflow.

Conclusion

These application notes provide a framework for investigating the biological roles and signaling mechanisms of IL-25 in a laboratory setting. The provided protocols for Th2 cell differentiation and signaling analysis are fundamental for researchers in immunology and drug development who are targeting IL-25-mediated pathways. The quantitative data and pathway diagrams offer a valuable resource for experimental design and data interpretation. Further investigation into the diverse functions of IL-25 will continue to uncover its potential as a therapeutic target for a range of inflammatory diseases.

References

- 1. A novel IL-25-signaling pathway through STAT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of IL-25 in Type 2 Inflammation and Autoimmune Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Epithelial-Specific MyD88 Signaling Pathway on Airway Inflammatory Response to Organic Dust Exposure - PMC [pmc.ncbi.nlm.nih.gov]

EM20-25 dosage and administration guidelines

Application Notes and Protocols: EM20-25

Disclaimer: The following document is a template designed to guide researchers, scientists, and drug development professionals in structuring their data for a novel compound, referred to here as this compound. As there is no publicly available information on a compound with this designation, this document serves as a framework for documenting dosage and administration guidelines once experimental data is obtained.

Compound Profile: this compound (Hypothetical)

-

Compound Name: this compound

-

Target: [e.g., Tyrosine Kinase XYZ]

-

Mechanism of Action: [e.g., Competitive inhibitor of ATP binding]

-

Formulation: [e.g., Provided as a 10 mM stock solution in DMSO]

-

Storage: [e.g., Store at -20°C, protect from light]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Efficacy and Potency

| Cell Line | Assay Type | IC50 / EC50 (nM) | Incubation Time (hrs) | Reference |

|---|---|---|---|---|

| [e.g., HEK293] | [e.g., Cell Viability] | [e.g., 150] | [e.g., 72] | [e.g., Study A] |

| [e.g., HeLa] | [e.g., Cell Viability] | [e.g., 275] | [e.g., 72] | [e.g., Study A] |

| [e.g., A549] | [e.g., Target Inhibition] | [e.g., 50] | [e.g., 24] | [e.g., Study B] |

Table 2: In Vivo Dosage and Efficacy in Animal Models

| Animal Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Outcome | Reference |

|---|---|---|---|---|---|

| [e.g., BALB/c mice] | [e.g., Intraperitoneal (i.p.)] | [e.g., 10] | [e.g., Once daily] | [e.g., 40% tumor growth inhibition] | [e.g., Study C] |

| [e.g., C57BL/6 mice] | [e.g., Oral (p.o.)] | [e.g., 25] | [e.g., Twice daily] | [e.g., 65% tumor growth inhibition] | [e.g., Study D] |

| [e.g., Nude mice] | [e.g., Intravenous (i.v.)] | [e.g., 5] | [e.g., Every 3 days] | [e.g., 55% tumor growth inhibition] | [e.g., Study E] |

Table 3: Pharmacokinetic (PK) Parameters in [Species]

| Parameter | Route: IV (5 mg/kg) | Route: Oral (25 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | [e.g., 1200] | [e.g., 850] |

| Tmax (hr) | [e.g., 0.25] | [e.g., 2.0] |

| AUC (0-t) (ng*hr/mL) | [e.g., 4800] | [e.g., 6200] |

| Half-life (t1/2) (hr) | [e.g., 4.5] | [e.g., 6.0] |

| Bioavailability (%) | N/A | [e.g., 70%] |

Experimental Protocols

Protocol: In Vitro Cell Viability Assay (Example)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium, starting from a maximum concentration of [e.g., 100 µM].

-

Treatment: Remove the old medium from the cell plate and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol: In Vivo Xenograft Mouse Model (Example)

-

Cell Implantation: Subcutaneously inject [e.g., 1 x 10^6 A549 cells] in 100 µL of Matrigel into the flank of athymic nude mice.

-

Tumor Growth: Monitor tumor growth every 2-3 days using calipers.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

-

Compound Preparation: Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

-

Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the specified dosage and schedule.

-

Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.

-

Endpoint: At the end of the study (e.g., day 21 or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Diagrams and Workflows

Analytical Methods for the Detection of EM20-25 (25-hydroxyvitamin D)

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the analytical methods for the quantitative determination of EM20-25, which in the context of this application note is considered to be 25-hydroxyvitamin D [25(OH)D]. 25(OH)D is the major circulating metabolite of vitamin D and serves as a crucial biomarker for assessing vitamin D status in clinical and research settings. Accurate and reliable measurement of 25(OH)D is essential for the diagnosis and management of vitamin D deficiency, a global health concern linked to various diseases, including rickets, osteoporosis, and other chronic conditions.[1] This application note details various analytical techniques, presents comparative data, and provides step-by-step experimental protocols for the detection of this analyte.

Analytical Methods Overview

Several analytical methods are employed for the quantification of 25(OH)D in biological matrices, primarily serum and plasma. These methods can be broadly categorized into two main types: immunoassays and chromatography-based methods.

-

Immunoassays: These methods are widely used in clinical laboratories due to their high throughput and automation capabilities. They rely on the specific binding of antibodies to 25(OH)D. Common immunoassay platforms include:

-

Chromatography-Mass Spectrometry Methods: These are considered the gold-standard reference methods for 25(OH)D quantification due to their high specificity and accuracy. They involve the physical separation of 25(OH)D from other metabolites followed by its detection based on its mass-to-charge ratio. The most common technique is:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Quantitative Data Summary

The performance characteristics of different analytical methods for 25(OH)D are summarized in the table below. This data is compiled from various sources and represents typical performance.

| Analytical Method | Principle | Sample Type | Detection Limit | Within-Run CV (%) | Between-Run CV (%) | Throughput |

| ELISA | Competitive enzyme immunoassay | Serum, Plasma | 4.4 µg/L[3] | 12[3] | 15[3] | High |

| CLIA | Chemiluminescence immunoassay | Serum, Plasma | Variable | < 10 | < 15 | High |

| LC-MS/MS | Chromatographic separation and mass detection | Serum, Plasma | < 2 ng/mL | < 5 | < 10 | Moderate |

Note: CV refers to the Coefficient of Variation, a measure of the precision of the assay. Lower CV values indicate higher precision.

Experimental Protocols

Competitive Enzyme Immunoassay (ELISA) Protocol

This protocol is a generalized procedure for a competitive ELISA for 25(OH)D quantification in serum.

Materials:

-

Microtiter plate pre-coated with a 25(OH)D analog

-

25(OH)D standards and controls

-

Patient serum samples

-

Acetonitrile for extraction

-

Polyclonal rabbit anti-25(OH)D antibody[3]

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for a competitive ELISA for 25(OH)D.

Procedure:

-

Sample Preparation: Extract 25(OH)D from serum samples using acetonitrile.[3] Centrifuge to pellet proteins and collect the supernatant. Evaporate the supernatant to dryness and reconstitute the extract in assay buffer.

-

Assay Procedure:

-

Add reconstituted samples, standards, and controls to the wells of the microtiter plate.

-

Add the primary anti-25(OH)D antibody to each well.

-

Incubate for 1-2 hours at room temperature. During this incubation, free 25(OH)D in the sample competes with the 25(OH)D analog coated on the plate for binding to the primary antibody.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.

-

Wash the plate again to remove unbound secondary antibody.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 25(OH)D in the samples by interpolating their absorbance values from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general outline for the quantification of 25(OH)D in serum using LC-MS/MS.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 HPLC column

-

Serum samples, calibrators, and quality controls

-

Internal standard (e.g., deuterated 25(OH)D)

-

Protein precipitation and liquid-liquid extraction reagents (e.g., methanol, zinc sulfate, hexane)

-

Mobile phases (e.g., water with formic acid and methanol with formic acid)

Experimental Workflow:

Caption: Workflow for LC-MS/MS analysis of 25(OH)D.

Procedure:

-

Sample Preparation:

-

To a serum sample, add the internal standard.

-

Perform protein precipitation by adding methanol and zinc sulfate. Vortex and centrifuge.

-

Perform liquid-liquid extraction on the supernatant using hexane.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate 25(OH)D from other metabolites on a C18 column using a gradient of mobile phases.

-

The eluent from the column is ionized using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

The ionized molecules are detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 25(OH)D and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for 25(OH)D and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.

-

Determine the concentration of 25(OH)D in the samples from the calibration curve.

-

Signaling Pathway and Logical Relationships

The accurate measurement of 25(OH)D is critical for understanding the Vitamin D signaling pathway. The following diagram illustrates the central role of 25(OH)D in this pathway.

Caption: Simplified Vitamin D metabolic pathway.

This diagram illustrates that 25-hydroxyvitamin D (this compound) is the central circulating form of vitamin D, which is then converted to the active form, 1,25-dihydroxyvitamin D, in the kidneys. The accurate measurement of this compound is therefore a reliable indicator of the body's vitamin D stores.

References

Unable to Process Request Due to Ambiguity of "EM20-25"

Initial searches for "EM20-25" have yielded no specific or relevant information related to a therapeutic agent, signaling molecule, or biological entity. The search results appear to be a collection of unrelated documents that contain the numbers "20" and "25".

To provide detailed Application Notes and Protocols for measuring the efficacy of a substance, it is imperative to have precise information about its nature. The current designation "this compound" is too generic and does not correspond to any identifiable agent in the scientific literature based on the conducted searches.

For the request to be fulfilled, please provide more specific details about "this compound," such as:

-

Is it a small molecule, a peptide, an antibody, a protein, or another type of therapeutic?

-

What is its intended biological target or mechanism of action?

-

Is there an alternative name, designation, or associated research field?

-

Could "this compound" be a typographical error for a known molecule, such as IL-25 (Interleukin-25)?

Without this fundamental information, it is not possible to identify relevant signaling pathways, design appropriate experimental workflows, or provide accurate protocols for efficacy measurement.

Once a more specific identifier for the molecule of interest is provided, a comprehensive and accurate response can be generated that includes the requested detailed protocols, data presentation in tables, and visualizations of signaling pathways and experimental workflows using Graphviz (DOT language).

Application Notes and Protocols for In Vivo Preclinical Evaluation of EM20-25

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo preclinical assessment of EM20-25, a hypothetical therapeutic agent. The protocols outlined below cover essential studies for evaluating the efficacy, pharmacokinetic profile, and safety of this compound in rodent models.

Background and Mechanism of Action

This compound is a novel investigational drug hypothesized to target the Interleukin-25 (IL-25) signaling pathway. IL-25, a member of the IL-17 cytokine family, is implicated in promoting type 2 inflammatory responses and has been associated with the pathogenesis of various diseases, including certain cancers.[1][2][3][4] By modulating the IL-25 pathway, this compound aims to inhibit downstream signaling cascades that contribute to tumor growth and survival. The following diagram illustrates the putative signaling pathway targeted by this compound.

In Vivo Efficacy Assessment: Xenograft Tumor Model

To evaluate the anti-tumor activity of this compound in vivo, a subcutaneous xenograft model using a relevant human cancer cell line is recommended.[5][6] Patient-derived xenograft (PDX) models can also be utilized for a more translational approach.[7][8]

Experimental Workflow: Xenograft Study

Protocol: Subcutaneous Xenograft Model

-

Cell Culture and Animal Models:

-

Culture human cancer cells (e.g., A549, MCF-7) under standard conditions.

-

Utilize immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice) aged 6-8 weeks.[8]

-

-

Tumor Cell Implantation:

-

Harvest cultured cells during the logarithmic growth phase.

-

Resuspend cells in a sterile medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5 x 107 cells/mL.[5][6]

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[5]

-

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (length x width2) / 2.[8]

-

When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose; n=8-10 mice per group).

-

-

Drug Administration and Monitoring:

-

Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily, intraperitoneally).

-

Continue to measure tumor volume and mouse body weight 2-3 times per week as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3) or at the end of the study period.

-

Excise tumors and measure their weight.

-

Calculate Tumor Growth Inhibition (TGI) as a percentage.

-

Data Presentation: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | 1850 ± 150 | - |

| This compound | 10 | 980 ± 120 | 47.0 |

| This compound | 30 | 450 ± 95 | 75.7 |

| Positive Control | X | 400 ± 80 | 78.4 |

Pharmacokinetic (PK) Studies